molecular formula C31H36ClN5 B12404118 Hcv-IN-33

Hcv-IN-33

Cat. No.: B12404118
M. Wt: 514.1 g/mol
InChI Key: SMHJTFBKCKZDSO-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hcv-IN-33 is a compound known for its role as an inhibitor of the Hepatitis C virus (HCV). It is specifically designed to prevent the entry of the virus into host cells, thereby inhibiting the infection process. This compound has garnered significant attention due to its potential in treating HCV infections, which are a major cause of chronic liver diseases such as cirrhosis and hepatocellular carcinoma .

Preparation Methods

The synthesis of Hcv-IN-33 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are still under development, but they generally follow the same synthetic route as laboratory-scale synthesis, with optimizations for large-scale production.

Chemical Reactions Analysis

Hcv-IN-33 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hcv-IN-33 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hcv-IN-33 involves the inhibition of the entry of the Hepatitis C virus into host cells. The compound targets specific proteins on the surface of the virus, preventing it from binding to and entering the host cell. This inhibition blocks the initial step of the viral infection process, thereby preventing the virus from replicating and spreading .

Comparison with Similar Compounds

Hcv-IN-33 is unique compared to other similar compounds due to its specific mechanism of action and its high potency as an entry inhibitor. Similar compounds include:

This compound stands out due to its unique target and mechanism, making it a valuable addition to the arsenal of antiviral agents against HCV.

Properties

Molecular Formula

C31H36ClN5

Molecular Weight

514.1 g/mol

IUPAC Name

2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile

InChI

InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3/t31-/m0/s1

InChI Key

SMHJTFBKCKZDSO-HKBQPEDESA-N

Isomeric SMILES

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)[C@@H](C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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